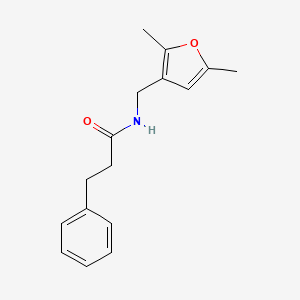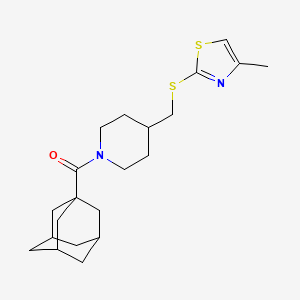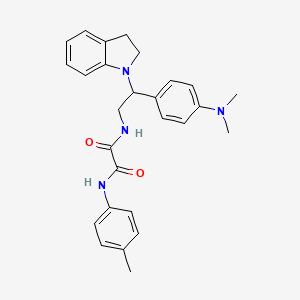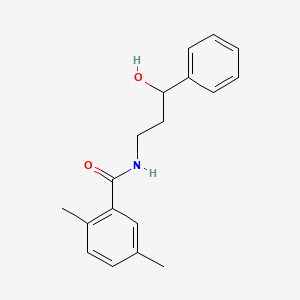![molecular formula C19H15N3OS2 B2941154 2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034595-02-1](/img/structure/B2941154.png)
2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thiophene ring, a pyridine ring, and a benzo[d]thiazole group. These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The thiophen-3-yl and pyridin-3-yl groups suggest the presence of a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The presence of the amide group (-CONH2) could make it a participant in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the exact arrangement of its atoms would influence properties like its boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those with structures similar to "2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide," have been extensively studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of these compounds often involves innovative methods that enable the formation of complex structures with potential biological and chemical activities. For example, the synthesis of thiophenylhydrazonoacetates has been explored for generating a variety of nitrogen nucleophiles yielding derivatives with potential applications in drug discovery and material science (Mohareb et al., 2004).
Drug Discovery and Development
Compounds with similar structures have been investigated for their potential in drug discovery, particularly as inhibitors of various enzymes or receptors critical in disease pathways. For instance, research has been conducted on the development of scalable syntheses for VEGFR inhibitors, indicating the relevance of such compounds in therapeutic applications (Scott et al., 2006). These studies demonstrate the compound's potential applications in addressing diseases through targeted molecular inhibition.
Molecular Docking and In Vitro Screening
The exploration of novel pyridine and fused pyridine derivatives for their binding energies with target proteins illustrates another dimension of scientific application. Such studies, involving molecular docking and in vitro screening, highlight the compound's utility in the early stages of drug development, where the interaction with biological targets is crucial (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
Further, derivatives of thiazolo and pyrimidine have been synthesized and tested for antimicrobial and antioxidant activities. This area of research underscores the compound's potential contributions to developing new treatments for infections and oxidative stress-related conditions (El-Emary et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a broad range of biological activities .
Mode of Action
It’s suggested that the negative charges around certain atoms in similar compounds indicate possible sites for nucleophilic attack . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Thiazole derivatives have also been linked to a wide range of biological activities .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The solubility of similar compounds in water, alcohol, and ether, as well as their aromatic nature, could potentially influence their action and stability .
Biochemical Analysis
Biochemical Properties
2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other substances.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in regulating the immune response to infection . Additionally, it can alter the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 can result in the inhibition of this enzyme, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many endogenous and exogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic pathways, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-22-16-5-4-13(9-17(16)25-12)19(23)21-10-14-3-2-7-20-18(14)15-6-8-24-11-15/h2-9,11H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAIJKGLEGCHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)
![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)


![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)





